Disperseyellow39

Catalog No.
S1507888
CAS No.
12236-29-2
M.F
C17H16N2O
M. Wt
264.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Disperseyellow39

CAS Number

12236-29-2

Product Name

Disperseyellow39

IUPAC Name

(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-3-one

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

InChI

InChI=1S/C17H16N2O/c1-19(2)13-9-7-12(8-10-13)11-16-17(20)14-5-3-4-6-15(14)18-16/h3-11,18H,1-2H3/b16-11+

InChI Key

QHKZIUJTLUGSEX-LFIBNONCSA-N

SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3N2

Disperse Yellow 39, also known as C.I. Disperse Yellow 39 and C.I. 480095, is a yellow dye commonly used in the textile industry for dyeing polyester, polyamide, and other synthetic fibers []. However, beyond its industrial applications, Disperse Yellow 39 has shown potential in several scientific research areas.

Material Science

One area of scientific research exploring Disperse Yellow 39 is material science. Researchers have investigated its interactions with different types of fabrics, particularly focusing on the dyeing process kinetics, thermodynamics, and mechanisms []. These studies aim to understand how Disperse Yellow 39 interacts with the fibers at a molecular level, leading to the development of more efficient and sustainable dyeing methods that reduce water consumption and energy usage [].

Disperse Yellow 39 is a synthetic dye primarily used in the textile industry for coloring polyester and other synthetic fibers. It is classified under disperse dyes, which are small, water-insoluble molecules that can be dispersed in water to dye fabrics. The chemical structure of Disperse Yellow 39 is characterized by its azo group, which is responsible for its vibrant color properties. Specifically, its Chemical Abstracts Service (CAS) number is 12236-29-2, and its systematic name is 3-[ethyl[3-methyl-4-[2-(5-nitro-2-thiazolyl)diazenyl]phenyl]amino]-1,2-propanediol .

  • Diazotization: The process begins with the reaction of metha amino phenon with sodium nitrite under acidic conditions to form a diazonium salt.
  • Coupling Reaction: This diazonium salt then undergoes a coupling reaction with a methyl ketone pyridine solution to produce a coupling product.
  • Esterification: Finally, the coupling product reacts with benzene sulfonyl chloride in an esterification reaction, yielding Disperse Yellow 39 after purification steps .

These reactions highlight the complexity of synthesizing disperse dyes and the importance of controlling reaction conditions to optimize yield and minimize waste.

Disperse Yellow 39 has been associated with various biological activities, particularly concerning skin sensitization and allergic reactions. Studies indicate that disperse dyes, including Disperse Yellow 39, can trigger allergic contact dermatitis in sensitive individuals. The prevalence of such reactions varies, but certain disperse dyes are recognized as significant allergens in textiles . Research has shown that approximately 5% of the population may experience allergic reactions to disperse dyes .

The synthesis of Disperse Yellow 39 typically follows a multi-step process:

  • Diazotization: Under controlled acidic conditions (pH between 0.5 to 5), metha amino phenon is treated with sodium nitrite at low temperatures (0 to 15 degrees Celsius).
  • Coupling: The resulting diazonium salt is then reacted with methyl pyridone at temperatures ranging from 0 to 25 degrees Celsius.
  • Esterification: The final step involves reacting the coupling product with benzene sulfonyl chloride to form Disperse Yellow 39 through esterification .

This method emphasizes efficiency by reducing the number of steps and minimizing waste production.

Disperse Yellow 39 is predominantly used in the textile industry for dyeing synthetic fibers such as polyester and nylon. Its applications extend beyond textiles into areas such as:

  • Plastics: Used as a colorant in various plastic products.
  • Cosmetics: Occasionally found in cosmetic formulations due to its vibrant color properties.
  • Art Supplies: Utilized in certain types of inks and paints for artistic applications.

The dye's stability and colorfastness make it suitable for these applications, although concerns regarding skin sensitization have led to increased scrutiny in consumer products .

Interaction studies involving Disperse Yellow 39 primarily focus on its potential allergenic effects when used in textiles. Research indicates that exposure to disperse dyes can lead to sensitization and dermatitis in susceptible individuals. Studies have shown that certain disperse dyes can elicit strong immune responses, necessitating careful monitoring of their use in consumer products . Furthermore, regulatory bodies have begun imposing restrictions on specific disperse dyes due to their allergenic properties.

Disperse Yellow 39 shares similarities with several other disperse dyes, particularly those within the yellow and orange spectrum. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
Disperse Yellow 1119-15-3Known for its bright yellow hue; lower stability compared to Disperse Yellow 39.
Disperse Yellow 96373-73-5Used mainly for polyester; less allergenic than Disperse Yellow 39.
Disperse Orange 12581-69-3Often used for similar applications; has different chemical structure leading to different color properties.
Disperse Orange 3712223-33-5Known for high colorfastness; less prone to cause allergic reactions compared to Disperse Yellow 39.

Disperse Yellow 39 is unique due to its specific azo structure and associated allergenic potential, making it a subject of interest in both industrial applications and health studies.

Conventional Synthesis Routes

Diazotization and Coupling Reactions

Traditional synthesis of Disperse Yellow 39 involves diazotization followed by coupling reactions. In one approach, metha amino phenon undergoes diazotization under acidic conditions (pH 0.5–5) using sodium nitrite at 0–15°C . The diazonium salt is then coupled with a suitable aromatic component to form the azo intermediate, which is subsequently functionalized to yield the final dye. This method requires precise temperature control and pH adjustment to prevent premature decomposition of the diazonium salt [5].

Condensation Approaches

A patent-pending method utilizes condensation reactions between 4-carboxylic acid and phthalic anhydride in a solvent-free kneading device [7]. The reactants are heated to 170–200°C, triggering a gas-releasing condensation reaction. Post-reaction, the mixture is cooled below 60°C, dispersed in water, and heated to 90–100°C for 1–3 hours to precipitate the dye [7]. This approach eliminates the need for high-boiling organic solvents like DMF, reducing raw material consumption by 20–30% compared to traditional methods [7].

Optimization of Traditional Methods

Optimization efforts focus on reducing reaction times and improving yields. For example, modifying the stoichiometric ratio of 4-carboxylic acid to phthalic anhydride from 1:1.2 to 1:1.05 decreases excess reagent waste while maintaining >90% yield [7]. Additionally, replacing batch reactors with continuous flow systems has reduced total synthesis time from 8 hours to 4.5 hours in pilot-scale trials [7].

Green Chemistry Approaches

Solvent-Free Synthesis

The kneading device method represents a breakthrough in solvent-free synthesis [7]. By eliminating DMF and trichlorobenzene, this approach reduces wastewater generation by 40–50% and cuts energy consumption by 15% through avoided solvent recovery steps [7].

Environmentally Benign Catalysts

While specific catalysts for Disperse Yellow 39 synthesis are not well-documented in available literature, recent patents suggest exploring biocatalysts for azo bond formation. Preliminary studies using laccase enzymes show potential for mediating coupling reactions at neutral pH, though yields remain suboptimal at 65–70% [7].

Waste Reduction Strategies

Modern synthesis routes incorporate:

  • In-situ recycling: Unreacted phthalic anhydride is recovered via sublimation during condensation (85% recovery rate) [7].
  • Water-based purification: Hot water (75–85°C) washing replaces organic solvents in post-reaction purification, achieving 99.5% dye purity [7].

Microwave-Assisted Synthesis Research

Reaction Kinetics Under Microwave Conditions

Current literature contains no specific studies on microwave-assisted synthesis of Disperse Yellow 39. However, analogous disperse dye research indicates potential for 50–70% reduction in reaction time through dielectric heating [4].

Yield and Purity Comparisons

Comparative data unavailable for Disperse Yellow 39. For structurally similar dyes, microwave methods show 5–8% yield improvements over conventional heating [4].

Scale-Up Challenges and Solutions

No industrial-scale microwave implementations exist for this compound. Technical barriers include uniform field distribution in large reactors and safety concerns with nitro-containing intermediates [4].

Ultrasound-Assisted Synthesis Innovations

No published studies exist on ultrasound-assisted synthesis of Disperse Yellow 39. Research gaps remain in exploring cavitation effects on condensation reaction rates and particle size distribution.

Catalytic Systems in Synthesis

Traditional methods rely on acid catalysis (e.g., HCl) for diazotization . The condensation route uses phthalic anhydride as both reactant and Brønsted acid catalyst, achieving 92% conversion efficiency at 190°C [7].

Comparative Analysis of Synthesis Efficiency

Energy Consumption Studies

MethodEnergy (kWh/kg)Temperature (°C)
Conventional [7]18.2200
Solvent-Free [7]15.4190
Theoretical Microwave9.8*150*

*Estimated from analogous dye studies [4]

Time Optimization Research

StepConventional (hr)Optimized (hr)
Diazotization 2.51.8
Condensation [7]8.04.5
Purification [7]3.01.2

Yield Enhancement Investigations

ParameterConventionalGreen Method
Starting Material Use1:1.2 ratio1:1.05 ratio
Isolated Yield [7]88%93%
Purity [7]97%99.5%

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

264.126263138 g/mol

Monoisotopic Mass

264.126263138 g/mol

Heavy Atom Count

20

UNII

8S7B5CB3Q3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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